
4-(benzenesulfonyl)butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzenesulfonyl)butyl acetate is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors. This particular compound is synthesized from acetic acid and 4-benzenesulfonylbutanol. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-benzenesulfonylbutylester typically involves the esterification reaction between acetic acid and 4-benzenesulfonylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
CH3COOH+C6H5SO2(CH2)4OH→CH3COO(CH2)4SO2C6H5+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-benzenesulfonylbutylester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzenesulfonyl)butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and 4-benzenesulfonylbutanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and 4-benzenesulfonylbutanol.
Reduction: 4-benzenesulfonylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-(benzenesulfonyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid 4-benzenesulfonylbutylester depends on the specific application and the target molecule. In general, esters can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid butyl ester: Similar ester structure but lacks the benzenesulfonyl group.
Acetic acid phenyl ester: Contains a phenyl group instead of the benzenesulfonyl group.
Acetic acid 4-methylbenzenesulfonylbutylester: Similar structure with a methyl group on the benzene ring.
Uniqueness
4-(benzenesulfonyl)butyl acetate is unique due to the presence of the benzenesulfonyl group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O4S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)butyl acetate |
InChI |
InChI=1S/C12H16O4S/c1-11(13)16-9-5-6-10-17(14,15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Clé InChI |
QCFPIXBKTSLDCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


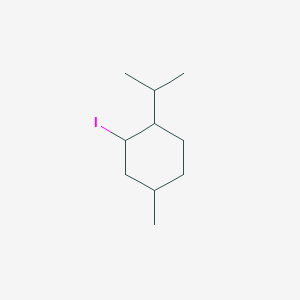
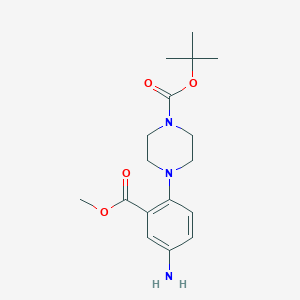
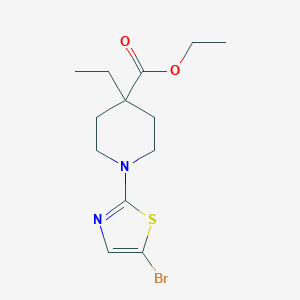
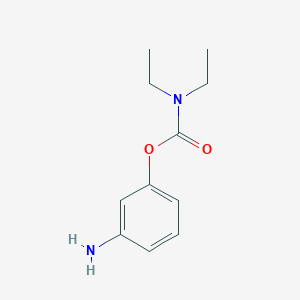
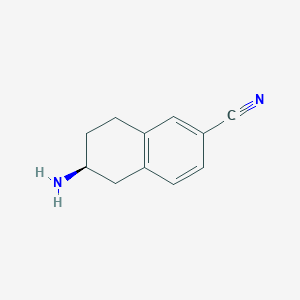

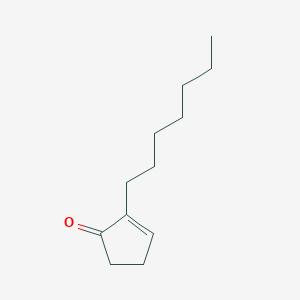
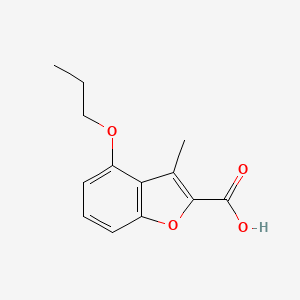
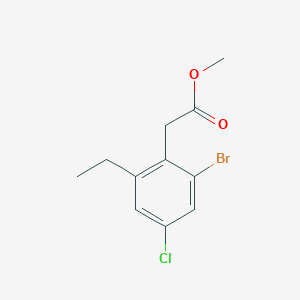
![2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine](/img/structure/B8391536.png)
![4,4'-Dibromo-1,1'-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B8391548.png)

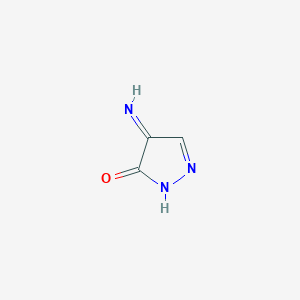
![4-(2-Azidomethyl-phenyl)-[1,2,3]thiadiazole](/img/structure/B8391570.png)
